molecular formula C9H10N2O2 B13168809 Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate

Cat. No.: B13168809
M. Wt: 178.19 g/mol
InChI Key: HGBRILCOTACGOB-UHFFFAOYSA-N
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Description

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate (CAS: 1690429-07-2) is a methyl ester derivative featuring a propargyl (alkynyl) group linked to a 1,5-dimethylpyrazole moiety. The compound’s structure comprises a planar pyrazole ring substituted with methyl groups at the 1- and 5-positions, coupled with a linear propynoate ester at the 3-position. This configuration confers unique electronic and steric properties, including enhanced reactivity due to the electron-deficient triple bond and lipophilicity from the ester group. Applications may include roles in click chemistry, polymer precursors, or intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-(1,5-dimethylpyrazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-7-6-8(10-11(7)2)4-5-9(12)13-3/h6H,1-3H3

InChI Key

HGBRILCOTACGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then esterified using methanol and a suitable acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features of Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate with analogous pyrazole derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Propargyl ester, 1,5-dimethylpyrazole C₉H₁₀N₂O₂ 166.19 High reactivity (alkyne), lipophilic ester
(Z)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(4-ethoxyphenyl)-3-hydroxyprop-2-en-1-one Hydroxy-enol, ethoxyphenyl, ketone C₁₆H₁₈N₂O₃ 286.33 Hydrogen bonding (O–H···O), potential ligand/coordination chemistry
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one Bromophenyl, hydroxy-enol, ketone C₁₄H₁₃BrN₂O₂ 333.18 Bioactivity (antimicrobial), π-π stacking
(1,5-Dimethyl-1H-pyrazol-3-yl)methanol Hydroxymethyl, 1,5-dimethylpyrazole C₆H₁₀N₂O 126.15 Hydrogen bonding (O–H), mp 50–51°C

Key Observations:

  • Reactivity: The propargyl ester in the target compound enables click chemistry applications, unlike the hydroxy-enol or ketone groups in analogues .
  • Hydrogen Bonding: Compounds with hydroxyl groups (e.g., (Z)-enol derivatives) exhibit intramolecular hydrogen bonding (O–H···O), enhancing crystallinity and stability, whereas the target compound’s ester group reduces such interactions .
  • Bioactivity : Bromophenyl and ethoxyphenyl substituents in analogues correlate with antimicrobial or ligand properties, while the target compound’s alkyne may favor enzyme inhibition or polymer crosslinking .

Crystallographic and Packing Behavior

  • The absence of hydroxyl groups likely reduces hydrogen bonding, leading to less dense crystal packing compared to analogues.
  • Analogues: The (Z)-enol derivative () forms intramolecular O–H···O bonds, stabilizing a planar enol configuration and influencing crystal packing . The bromophenyl derivative () exhibits π-π interactions between aromatic rings, enhancing thermal stability .
  • Software Tools : Structures were resolved using SHELX (for small-molecule refinement) and WinGX/ORTEP for visualization, common in crystallographic studies .

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unspecified, but (1,5-dimethylpyrazol-3-yl)methanol (mp 50–51°C) suggests that hydroxyl groups raise melting points via hydrogen bonding . The propargyl ester’s lower polarity may result in a lower mp.

Biological Activity

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of approximately 178.19 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including antitumor and anti-inflammatory properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Pyrazole Derivatives : The initial step often involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Formation of the Ynoate Group : Subsequent steps introduce the prop-2-ynoate functionality through esterification or similar methods.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that:

  • Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains in laboratory settings.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited potent inhibitory activity against BRAF(V600E) and EGFR, common targets in cancer therapy .
  • Synergistic Effects with Chemotherapy : Research indicated that combining pyrazole derivatives with conventional chemotherapeutic agents like doxorubicin enhanced cytotoxicity in breast cancer cell lines .
  • Antimicrobial Studies : Investigations into various pyrazole compounds have revealed their potential as effective antimicrobial agents against a range of pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundContains a pyrazole ring and ynoate groupPotential antitumor and anti-inflammatory activity
5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-(furan-2-y)methyltriazoleIncorporates furan and triazole ringsNotable enzyme inhibition
N-(Propyl)-S-(pyrazolylthio)acetamideContains thioether linkageVariations in alkyl chain length affecting bioactivity

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